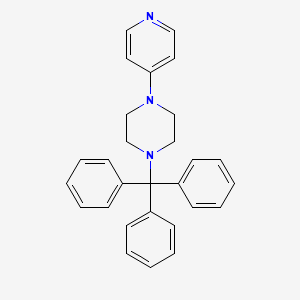

1-(Pyridin-4-yl)-4-tritylpiperazine

Description

Significance of Nitrogen-Containing Scaffolds in Advanced Organic Synthesis

Nitrogen-containing scaffolds are fundamental components in the design and synthesis of a vast array of functional molecules. Their presence is a defining characteristic of many natural products, pharmaceuticals, and agrochemicals. The unique electronic properties and three-dimensional arrangements conferred by nitrogen atoms within cyclic structures allow for specific interactions with biological targets, influencing everything from receptor binding to metabolic stability. The development of novel methods to construct and modify these scaffolds is a continuous and vital area of research in organic chemistry.

Strategic Importance of Piperazine (B1678402) and Pyridine (B92270) Moieties in Chemical Research

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry. nih.gov It is often introduced into drug candidates to enhance their pharmacological profiles, including improving aqueous solubility, modulating lipophilicity, and providing handles for further chemical modification. researchgate.net The basic nature of the piperazine nitrogens allows for the formation of salts, which can improve the physicochemical properties of a drug substance. Its flexible conformation also enables it to act as a versatile linker between different pharmacophoric elements. researchgate.net

Overview of Trityl Protecting Group Utility in Multistep Organic Transformations

Multistep organic synthesis often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. The trityl (triphenylmethyl) group is a widely employed protecting group, particularly for primary alcohols and amines. total-synthesis.comacgpubs.org Its significant steric bulk allows for the selective protection of less hindered functional groups. total-synthesis.com

The trityl group is typically introduced by reacting the substrate with trityl chloride in the presence of a base like pyridine. total-synthesis.com A key advantage of the trityl group is its lability under acidic conditions, allowing for its removal without affecting many other protecting groups. total-synthesis.comacgpubs.org This orthogonality is a critical consideration in the design of complex synthetic routes. The stability of the trityl cation, formed during both protection and deprotection, is a key factor in its utility. researchgate.netnih.gov

Contextualization of 1-(Pyridin-4-yl)-4-tritylpiperazine within Modern Synthetic Paradigms

The compound this compound emerges as a highly valuable intermediate by combining the key structural features discussed above. It incorporates the pharmacologically significant pyridine and piperazine moieties, with one of the piperazine nitrogens strategically protected by a trityl group. This design allows for selective functionalization at the unprotected nitrogen of the piperazine ring.

The synthesis of this intermediate can be envisioned through several routes, a common one being the nucleophilic aromatic substitution of a 4-halopyridine with piperazine, followed by protection of one of the piperazine nitrogens. researchgate.net The presence of the trityl group on one of the piperazine nitrogens renders the other nitrogen available for a wide range of chemical transformations, such as acylation, alkylation, and participation in coupling reactions. researchgate.net

Following the desired modification, the trityl group can be readily removed under acidic conditions, revealing the second piperazine nitrogen for further functionalization if required. organic-chemistry.org This strategic protection-deprotection sequence makes this compound a versatile platform for the synthesis of diverse libraries of compounds, particularly for screening in drug discovery programs. The compound serves as a key building block in the synthesis of various biologically active molecules, including potential kinase inhibitors and other therapeutic agents.

Below is a table summarizing the key properties of the constituent moieties of this compound:

| Moiety | Key Features | Primary Role in Synthesis |

| Pyridine | Aromatic, electron-deficient heterocycle | Pharmacophore, directing group, ligand for metal catalysts |

| Piperazine | Saturated, basic heterocycle | Linker, solubilizing group, pharmacophore |

| Trityl Group | Bulky, acid-labile protecting group | Temporary protection of amines and alcohols |

The strategic combination of these three components in this compound makes it a powerful tool in the arsenal (B13267) of the modern synthetic chemist, facilitating the efficient construction of complex and potentially bioactive molecules.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursor structures. wikipedia.orgairitilibrary.com This process involves breaking key bonds and converting functional groups to identify potential synthetic routes. ias.ac.inscitepress.org For this compound, the analysis identifies two primary C-N bonds as logical points for disconnection.

The first key disconnection is the C-N bond between the pyridine ring and the piperazine moiety. This bond can be retrosynthetically cleaved via a transform corresponding to a nucleophilic aromatic substitution or a palladium-catalyzed C-N coupling reaction. This disconnection leads to two primary synthons: a pyridin-4-yl cation and a 1-tritylpiperazine (B3051258) anion. The corresponding synthetic equivalents for these synthons would be a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) and 1-tritylpiperazine.

A second disconnection can be made at the C-N bond between the trityl group and the piperazine ring. This bond is typically formed via nucleophilic substitution. This step simplifies the 1-tritylpiperazine intermediate into piperazine and a trityl halide, such as trityl chloride.

Combining these disconnections suggests a convergent synthetic plan. One pathway involves first protecting the piperazine with the trityl group to form 1-tritylpiperazine. This intermediate is then coupled with a 4-halopyridine in a subsequent step to yield the final target molecule. An alternative, though less common, route would involve first attaching the pyridine ring to the piperazine to form 1-(pyridin-4-yl)piperazine, followed by the introduction of the bulky trityl protecting group.

Classical Amination Approaches for Piperazine Ring Formation

Classical amination methods provide foundational routes to N-aryl piperazines without the use of transition metal catalysts. mdpi.com These approaches are particularly effective when the aromatic ring is sufficiently electron-deficient to facilitate nucleophilic attack.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-N bond between an electron-poor aromatic ring and a nucleophile. nih.gov The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.comyoutube.com This is because the anionic intermediate formed during the reaction is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.com

In the synthesis of this compound, an SNAr strategy would typically involve the reaction of a 4-halopyridine, such as 4-chloropyridine, with 1-tritylpiperazine. The reaction is generally performed under basic conditions to neutralize the hydrogen halide formed as a byproduct. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the halide leaving group by the secondary amine of the piperazine. The presence of additional electron-withdrawing groups on the pyridine ring can further enhance the reaction rate, although they are absent in this specific scaffold. researchgate.net While SNAr reactions on heteroaromatics can be highly effective, they sometimes require harsh conditions, such as high temperatures. mdpi.comnih.gov

Reductive Amination Pathways

Reductive amination is a versatile method for forming C-N bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent. organic-chemistry.org While most commonly used for synthesizing N-alkyl amines, this pathway can be adapted for piperazine synthesis. google.com One approach to forming the piperazine ring itself involves the reductive cyclization of dioximes derived from primary amines. nih.gov

In the context of synthesizing the target molecule, a direct formation of the aryl-amine bond via reductive amination is not the standard approach. However, it can be employed to create precursors. For instance, a synthetic route could potentially involve the reductive amination of 4-pyridinecarboxaldehyde with a large excess of a diamine precursor, followed by cyclization and subsequent protection with a trityl group. More practically, reductive amination is used to introduce substituents onto the piperazine ring. nih.govreddit.com For example, N-monosubstituted piperazines can be prepared by the reductive amination of an aldehyde with piperazine, often using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride. google.comresearchgate.netresearchgate.net This intermediate could then be further functionalized.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine-Piperazine Linkage

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for their efficiency and broad functional group tolerance in forming C-N bonds. acs.orgnih.gov These methods offer milder reaction conditions compared to many classical approaches. organic-chemistry.org

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly well-suited for constructing the pyridine-piperazine linkage in this compound. rsc.org

The general protocol involves reacting a 4-halopyridine (e.g., 4-bromopyridine) with 1-tritylpiperazine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-arylpiperazine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org A variety of palladium precursors, such as Pd(OAc)2 or Pd2(dba)3, can be used. The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4).

| Component | Example | Role |

| Aryl Halide | 4-Bromopyridine | Electrophile |

| Amine | 1-Tritylpiperazine | Nucleophile |

| Pd Precursor | Pd(OAc)2, Pd2(dba)3 | Catalyst source |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes Pd, facilitates catalytic cycle |

| Base | NaOtBu, K3PO4 | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

This table presents typical components for a Buchwald-Hartwig amination reaction to form the pyridine-piperazine bond.

Ligand and Catalyst Optimization for C-N Bond Formation

The success of the Buchwald-Hartwig amination heavily relies on the choice of the phosphine ligand coordinated to the palladium center. The ligand plays a crucial role in stabilizing the catalyst and promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. researchgate.netnih.gov For the coupling of heteroaryl halides like 4-chloropyridine with amines, electron-rich and sterically hindered ligands are often required. acs.org

Early generations of catalysts used ligands like triphenylphosphine (PPh3). However, the development of bulky, electron-rich monophosphine ligands from the Buchwald group (e.g., XPhos, SPhos, RuPhos) and bidentate ligands like BINAP and DPPF from the Hartwig group has significantly expanded the scope and efficiency of the reaction. wikipedia.org These advanced ligands facilitate the coupling of less reactive aryl chlorides and allow for reactions to proceed at lower temperatures with lower catalyst loadings. acs.org For the specific synthesis of 1-(pyridin-4-yl)piperazine derivatives, catalyst systems are chosen to maximize yield and minimize side reactions. Optimization studies would typically screen a variety of ligands and bases to find the ideal conditions for this specific transformation.

| Ligand Type | Example Ligands | Typical Substrates |

| Monodentate (Bulky) | XPhos, SPhos, RuPhos, P(o-tolyl)3 | Aryl chlorides, hindered amines |

| Bidentate | BINAP, DPPF | Aryl iodides, primary amines |

This table shows examples of phosphine ligands commonly used in Buchwald-Hartwig amination and their typical applications.

An in-depth examination of the synthetic methodologies for the chemical compound this compound reveals a focus on strategic chemical manipulation, efficiency, and increasingly, adherence to environmentally conscious principles. The synthesis of this and related compounds is pivotal in medicinal chemistry, where the piperazine scaffold is a common feature.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-yl-4-tritylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)31-22-20-30(21-23-31)27-16-18-29-19-17-27/h1-19H,20-23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAGUTKAAAHJHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=NC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 1 Pyridin 4 Yl 4 Tritylpiperazine

Chemical Transformations at the Piperazine (B1678402) Nitrogen Atoms

The functionalization of the piperazine nitrogen atoms in 1-(Pyridin-4-yl)-4-tritylpiperazine presents a synthetic challenge due to the electronic and steric properties of the molecule. The N4 nitrogen is protected by the trityl group, making it unreactive. The N1 nitrogen, directly attached to the electron-deficient pyridine (B92270) ring, exhibits significantly reduced nucleophilicity, rendering it less reactive towards common electrophiles compared to a typical secondary amine within a piperazine ring.

Direct acylation and sulfonylation of the N1 piperazine nitrogen of this compound are generally challenging due to the diminished nucleophilicity of this nitrogen. The lone pair of electrons on the N1 atom is delocalized into the aromatic pyridine system, making it a weak nucleophile. Consequently, reactions with acylating or sulfonylating agents typically require harsh conditions or prior activation.

In the broader context of N-arylpiperazines, such transformations are often achieved after the removal of the protecting group on the second nitrogen. For instance, in the synthesis of various pharmaceuticals, a free piperazine nitrogen is coupled with carboxylic acids or sulfonyl chlorides. mdpi.com Should direct functionalization be attempted on the trityl-protected compound, it would likely necessitate highly reactive reagents and careful optimization to avoid side reactions on the pyridine ring. The more common synthetic route involves the deprotection of the trityl group first, followed by the acylation or sulfonylation of the newly liberated secondary amine.

The introduction of alkyl and aryl groups at the piperazine nitrogen atoms follows similar reactivity principles as acylation. Direct N-alkylation or N-arylation at the N1 position is difficult but can be achieved using specific methodologies.

Alkylation: Direct alkylation of the N1-nitrogen is uncommon. A more likely reaction at the intact molecule is the alkylation of the pyridine nitrogen, which is more nucleophilic than the N1-piperazine nitrogen. This reaction would form a pyridinium (B92312) salt. nih.gov The formation of such a salt would further decrease the electron density on the N1-piperazine nitrogen, making subsequent reactions at that site even less favorable. Methods for the C-4 alkylation of pyridines have been developed using blocking groups or Minisci-type reactions, which highlights the reactivity of the pyridine ring itself. nih.govchemistryviews.orgresearchgate.netsigmaaldrich.com

Arylation: The introduction of aryl substituents at a piperazine nitrogen linked to an aromatic system is often accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This reaction is a powerful tool for forming carbon-nitrogen bonds. In a typical synthetic sequence involving a molecule like this compound, the trityl group would be removed first. The resulting 1-(pyridin-4-yl)piperazine could then be arylated under palladium catalysis. mdpi.com

Selective Deprotection of the Trityl Group

The trityl (Trt) group is a key feature of the molecule, serving as a protecting group for the N4 piperazine nitrogen. Its removal is a critical step in the sequential functionalization of the piperazine scaffold. The trityl group is known for its sensitivity to acidic conditions while being stable under various other reaction conditions, which forms the basis of its utility in orthogonal synthesis. total-synthesis.comacgpubs.org

The most common method for removing a trityl group is through treatment with acid. The mechanism proceeds via the formation of the highly stable trityl cation. total-synthesis.com A variety of acidic conditions can be employed, with the choice of acid and solvent allowing for modulation of the deprotection rate. Mild acidic conditions are often sufficient, which helps to preserve other acid-sensitive functional groups that may be present in the molecule.

Studies on trityl-protected amino acids and other compounds have established several effective protocols. For example, a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is often used for the removal of trityl groups from nitrogen atoms. sigmaaldrich.com In some cases, particularly when the trityl group is adjacent to another basic group like a free amine, deprotection can be sluggish, necessitating stronger conditions or extended reaction times. nih.gov The use of scavengers, such as triisopropylsilane (B1312306) (TIS), is common to capture the liberated trityl cation and prevent side reactions. sigmaaldrich.com

Table 1: Representative Conditions for Acid-Mediated Detritylation

| Reagent(s) | Solvent | Typical Conditions | Reference(s) |

|---|---|---|---|

| 1% Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS) | Dichloromethane (DCM) | 2 minutes, repeated | sigmaaldrich.com |

| 20% Dichloroacetic Acid | Dichloromethane (DCM) | 10 minutes | sigmaaldrich.com |

| Acetic Acid | Protic Solvents | Varies | total-synthesis.com |

The trityl group is generally stable to catalytic hydrogenolysis, a method commonly used to remove other protecting groups like benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz). researchgate.net This stability allows for the selective deprotection of Cbz or benzyl groups in the presence of a trityl group, which is a cornerstone of many orthogonal protection strategies in peptide and medicinal chemistry. rsc.orgchemicalforums.com

While direct hydrogenolytic cleavage of the trityl group is not a standard procedure, some reports indicate it can be cleaved under forcing conditions or over extended reaction times. However, this is generally slow and not synthetically useful. chemicalforums.com The robustness of the trityl group to hydrogenation makes it an excellent choice when reductive deprotection of other functionalities is required elsewhere in the molecule. For instance, a Cbz group can be selectively removed using a palladium catalyst and hydrogen gas, leaving the N-trityl bond intact. rsc.org

The differential stability of the trityl group compared to other protecting groups allows for complex, multi-step syntheses involving sequential functionalization. An orthogonal protecting group strategy enables the selective removal of one group while others remain intact. sigmaaldrich.comnih.gov

The trityl group is a valuable component in such strategies:

Trityl and Fmoc/tBu: In solid-phase peptide synthesis, the trityl group can be used for side-chain protection. It is removed by mild acid (e.g., 1% TFA), while the Fmoc group is removed by a base (e.g., piperidine), and tert-butyl (tBu) based groups are removed by stronger TFA concentrations. This orthogonality allows for precise, site-specific modifications. sigmaaldrich.com

Trityl and Alloc: The allyloxycarbonyl (Alloc) group is stable to the acidic conditions used for detritylation and the basic conditions for Fmoc removal. It is selectively cleaved using palladium(0) catalysts, providing another layer of orthogonality. sigmaaldrich.comnih.gov

Trityl and Cbz: As mentioned, the trityl group is stable to the hydrogenolysis conditions used to remove Cbz groups. This allows for reductive deprotection of a Cbz-protected amine without affecting a trityl-protected amine in the same molecule. rsc.org

By employing this compound as a building block, a chemist can perform reactions on the pyridine ring, then selectively deprotect the N4-piperazine nitrogen under mild acidic conditions and introduce a new functional group. If another part of the molecule contains, for example, a Cbz-protected amine, that group could be deprotected separately by hydrogenolysis either before or after the detritylation step, enabling the synthesis of complex, highly functionalized molecules.

Reactivity of the Pyridine Nitrogen and Ring

The nitrogen atom in the pyridine ring of this compound is a key site for chemical reactions, including N-oxidation and quaternization. The electron-withdrawing nature of the pyridine ring generally makes it less susceptible to electrophilic aromatic substitution, but it can be activated under certain conditions.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). google.com The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. For instance, the N-oxidation of pyridine derivatives has been shown to be a key metabolic transformation for some drugs. google.com The development of catalytic, enantioselective N-oxidation methods for pyridines using peptide-based catalysts has also been reported, highlighting the potential for creating chiral pyridine N-oxides. chemrxiv.org

Quaternization: The pyridine nitrogen can also undergo quaternization by reacting with alkyl halides. This reaction leads to the formation of pyridinium salts. The reactivity in quaternization reactions can be influenced by the nature of the alkylating agent and the substituents on the pyridine ring. researchgate.netresearchgate.net For example, the reaction of 4-pyrrolidino pyridine with various bromo- and iodo-containing compounds results in the formation of quaternary ammonium (B1175870) salts. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type |

| N-Oxidation | H₂O₂/Acetic Acid or mCPBA | Pyridine N-oxide |

| Quaternization | Alkyl Halides | Pyridinium Salt |

This table summarizes the common reactions involving the pyridine nitrogen of this compound.

Directed Ortho-Metalation (DoM): DoM is a powerful technique for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org In the case of pyridine derivatives, the nitrogen atom itself can act as a directing group, facilitating the deprotonation of the C2 or C6 position by a strong base, typically an organolithium reagent. However, the presence of the piperazine substituent at the C4 position can influence the regioselectivity of this reaction. The bulky trityl group may sterically hinder the approach of the base to the ortho positions. DoM has been successfully applied to a variety of pyridine derivatives, including carboxamides, chloro, fluoro, and O-carbamoyl pyridines, often leading to the formation of azabiaryls through subsequent cross-coupling reactions. nih.gov The use of a strong base like n-butyllithium in the presence of a ligand such as TMEDA is common in these reactions. harvard.edu

Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.comyoutube.com Any electrophilic attack that does occur typically directs to the meta-position (C3 and C5). However, the reactivity can be enhanced by the introduction of electron-donating groups or by forming the pyridine N-oxide. youtube.com Computational studies on the nitration of pyridine and pyridine-N-oxide have shown that while the nitration of pyridine itself has a high activation energy, the N-oxide is more reactive and can lead to ortho and para substitution products. rsc.org

| Reaction Type | Key Features | Potential Outcome for this compound |

| Directed Ortho-Metalation | Requires a directing group and a strong base. | Functionalization at C2 or C6, though potentially hindered by the trityl group. |

| Electrophilic Aromatic Substitution | Generally disfavored; requires activation. | Substitution at C3 and C5, more likely if the pyridine is activated (e.g., as N-oxide). |

This table outlines the potential for directed ortho-metalation and electrophilic aromatic substitution on the pyridine ring of the title compound.

Transition Metal-Catalyzed Transformations Involving Pyridine and Piperazine Moieties

Transition metal catalysis offers a versatile platform for the functionalization of both the pyridine and piperazine rings in this compound.

While direct C-H activation and cross-coupling of the pyridine ring in this compound is not extensively documented, related chemistries suggest possibilities. For instance, pyridyl boronates, which can be generated in situ via directed ortho-metalation, are valuable intermediates for Suzuki-Miyaura cross-coupling reactions to form substituted azabiaryls. nih.gov This one-pot protocol avoids the isolation of often unstable pyridyl boronic acids. nih.gov Furthermore, inverse electron demand Diels-Alder (IEDDA) reactions of 1,2,4-triazines with strained alkenes can lead to the formation of substituted pyridines. nih.govmdpi.com

The functionalization of the carbon atoms within the piperazine ring is a significant area of research in medicinal chemistry, as it allows for the creation of greater structural diversity. mdpi.com While many piperazine-containing drugs are substituted only at the nitrogen atoms, methods for C-H functionalization are emerging. mdpi.com These include photoredox catalysis for C-H arylation and direct C-H lithiation of N-Boc protected piperazines. mdpi.com The bulky trityl group in this compound would likely pose a significant steric challenge to the direct functionalization of the piperazine ring carbons. However, if the trityl group were to be removed, the resulting secondary amine could be protected with a group more amenable to these C-H functionalization strategies.

Reaction Kinetics and Mechanistic Studies of Key Transformations

Detailed kinetic and mechanistic studies specifically for reactions involving this compound are not widely available in the public domain. However, general principles from related systems can provide insights.

For N-oxidation , the reaction typically proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the nitrogen atom. The rate of this reaction is influenced by the nucleophilicity of the pyridine nitrogen and the electrophilicity of the oxidizing agent.

The mechanism of directed ortho-metalation involves the coordination of the organolithium reagent to the directing group, followed by deprotonation at the ortho position to form an aryllithium intermediate. wikipedia.orgbaranlab.org The stability and reactivity of this intermediate are crucial for the subsequent reaction with an electrophile.

Nucleophilic aromatic substitution (SNAr) reactions on pyridinium ions have been studied, revealing that the mechanism can be complex. For instance, the reaction of substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) was found to be second-order in piperidine, involving a rate-determining deprotonation of the addition intermediate. nih.gov

Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. nih.gov This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. youtube.com A KIE value (k_light/k_heavy) greater than 1 is termed a normal KIE, indicating that the bond to the isotope is being broken or weakened in the transition state. Conversely, a value less than 1 is an inverse KIE, suggesting the bond is becoming stiffer. nih.gov

For this compound, KIE studies would be particularly insightful for understanding the mechanism of de-tritylation and reactions involving the C-H bonds of the piperazine or pyridine rings.

One of the most common reactions for this compound is the acid-catalyzed removal of the trityl group. This reaction could proceed through different mechanisms, such as a stepwise A1-type mechanism involving a stable trityl cation intermediate, or a concerted general acid-catalyzed process. nih.govresearchgate.nethud.ac.uk A secondary KIE at the carbon atom of the C-O or C-N bond being cleaved (if a suitable isotope were available) or at the alpha-carbons of the piperazine ring could help distinguish between these pathways.

For instance, in a study of the acid-catalyzed de-tritylation of a 5'-O-(4,4'-dimethoxytrityl)-2'-deoxythymidine nucleoside, the mechanism was determined to be a concerted general acid-catalyzed process rather than a stepwise A1 process. nih.govresearchgate.nethud.ac.uk While not involving a piperazine ring, this study highlights the type of mechanistic question that KIE can address.

A hypothetical KIE experiment for a reaction involving C-H bond activation at the piperazine ring of this compound could involve the synthesis of a deuterated analogue. The table below illustrates hypothetical KIE values and their mechanistic implications for a generic C-H activation reaction.

| Reaction Type | Isotopic Substitution | Hypothetical kH/kD | Mechanistic Implication |

|---|---|---|---|

| De-tritylation (Secondary KIE) | 12C/13C at trityl carbon | ~1.02 - 1.05 | Significant positive charge development at the trityl carbon in the transition state (SN1-like). |

| C-H activation at piperazine | H/D at a C-H bond adjacent to Nitrogen | > 2 | Primary KIE; C-H bond breaking is part of the rate-determining step. |

| C-H activation at piperazine | H/D at a C-H bond adjacent to Nitrogen | ~ 1 | No significant C-H bond cleavage in the rate-determining step. |

Transition State Analysis

Transition state analysis provides a theoretical framework for understanding the structure and energy of the transition state of a reaction. This is often accomplished through computational chemistry, which can model the geometry of the transition state and calculate its energy relative to the reactants and products.

For this compound, transition state analysis would be valuable for understanding the steric and electronic factors that govern its reactivity. The bulky trityl group, for example, would be expected to play a significant role in the transition states of reactions involving the piperazine ring.

In the case of de-tritylation, computational models could help to visualize the transition state for both the stepwise and concerted mechanisms. In a stepwise (A1) mechanism, the transition state would resemble the formation of the trityl carbocation. In a concerted mechanism, the transition state would involve the simultaneous protonation of the piperazine nitrogen (or ether oxygen in related compounds) and cleavage of the C-N bond. nih.govresearchgate.nethud.ac.uk The calculated energies of these transition states could predict the preferred reaction pathway.

Furthermore, reactions at the pyridine nitrogen, such as quaternization with an alkyl halide, would proceed through a transition state where the nitrogen is developing a positive charge. The geometry of this transition state would be influenced by the electronic properties of the substituent on the piperazine ring.

A hypothetical transition state analysis for the N-alkylation of the pyridine nitrogen in this compound could be compared with that of pyridine itself. The electron-donating character of the piperazine substituent would be expected to stabilize the developing positive charge on the pyridine nitrogen in the transition state, potentially leading to a lower activation barrier compared to the alkylation of unsubstituted pyridine.

The following table outlines hypothetical computational data for the transition state of a generic electrophilic attack on the pyridine nitrogen.

| Reactant | Reaction | Hypothetical Activation Energy (kcal/mol) | Key Transition State Feature |

|---|---|---|---|

| This compound | N-methylation of Pyridine | 15 | Elongated N-CH3 bond; partial positive charge on the pyridine ring stabilized by the piperazine group. |

| Pyridine | N-methylation | 18 | Elongated N-CH3 bond; partial positive charge on the pyridine ring. |

| This compound | Acid-catalyzed De-tritylation (SN1) | 20 | Significant elongation of the C-N bond to the trityl group; planarization of the trityl carbon. |

Advanced Spectroscopic and Chromatographic Elucidation of 1 Pyridin 4 Yl 4 Tritylpiperazine and Its Intermediates

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For 1-(Pyridin-4-yl)-4-tritylpiperazine, HRMS analysis would yield an exact mass that corresponds to its molecular formula, C₂₈H₂₉N₃. This precise measurement helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

In addition to confirming the parent ion, the fragmentation patterns observed in the mass spectrum offer valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the highly stable trityl cation (C(C₆H₅)₃⁺) and fragmentation of the piperazine (B1678402) and pyridine (B92270) rings. For instance, the loss of the trityl group is a characteristic fragmentation for such compounds. Other observed fragments would correspond to the pyridinylpiperazine moiety and further breakdown products of the pyridine ring. nist.gov These fragmentation patterns serve as a fingerprint, confirming the connectivity of the different structural components of the molecule.

Advanced NMR Techniques (2D-NMR, NOESY, COSY, HSQC, HMBC) for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced 2D techniques, is crucial for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the structure of this compound. researchgate.net

¹H-NMR and ¹³C-NMR: One-dimensional NMR provides the initial overview of the chemical environment of the protons and carbons. The ¹H-NMR spectrum would show distinct signals for the aromatic protons of the trityl and pyridinyl groups, as well as the aliphatic protons of the piperazine ring. Similarly, the ¹³C-NMR spectrum would display characteristic signals for the aromatic and aliphatic carbons.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring and within the piperazine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s). This is particularly useful for distinguishing the different CH groups in the aromatic rings and the CH₂ groups in the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This technique is valuable for conformational analysis, showing which protons are close to each other in space, even if they are not directly bonded. This can help to elucidate the preferred conformation of the piperazine ring and the relative orientation of the bulky trityl group.

A combination of these advanced NMR techniques allows for a complete and confident assignment of the molecular structure. science.govipb.pt

Table 1: Hypothetical NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyridinyl-H2, H6 | 8.25 (d) | 150.0 | C4', C3', C5' |

| Pyridinyl-H3, H5 | 6.70 (d) | 108.0 | C1', C2', C6' |

| Piperazine-H (adjacent to Pyridinyl) | 3.40 (t) | 45.0 | C3', C5', C (piperazine) |

| Piperazine-H (adjacent to Trityl) | 2.60 (t) | 52.0 | C (trityl quaternary), C (piperazine) |

| Trityl-H (aromatic) | 7.20-7.50 (m) | 127.0-130.0 | C (trityl quaternary), other aromatic C |

| Trityl-C (quaternary) | - | 78.0 | - |

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. niscpr.res.innih.gov For this compound, these techniques would confirm the presence of key structural motifs.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyridine and phenyl rings. dergipark.org.tr

Aliphatic C-H Stretching: The C-H stretching vibrations of the piperazine ring would appear in the 2950-2800 cm⁻¹ region. scispace.com

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and phenyl groups typically occur in the 1600-1450 cm⁻¹ range. dergipark.org.tr

C-N Stretching: The stretching vibrations for the C-N bonds of the piperazine ring would be observed in the 1200-1000 cm⁻¹ region.

Raman spectroscopy often provides complementary information, particularly for the non-polar bonds of the aromatic rings. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine, Phenyl |

| Aliphatic C-H Stretch | 2950 - 2800 | Piperazine |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Pyridine, Phenyl |

| C-N Stretch | 1200 - 1000 | Piperazine |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. mdpi.comnsc.ru This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. nih.govresearchgate.netnih.gov

The data obtained would reveal the conformation of the piperazine ring, which typically adopts a chair conformation. dergipark.org.tr It would also show the spatial arrangement of the bulky trityl group relative to the piperazine and pyridine moieties. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as π-stacking of the aromatic rings, which can influence the physical properties of the solid material.

Table 3: Potential Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Key Bond Lengths (Å) | Precise distances between bonded atoms. |

| Key Bond Angles (°) | Angles formed by three connected atoms. |

| Torsion Angles (°) | Dihedral angles describing the conformation of the molecule. |

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable to specific syntheses)

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, an assessment of enantiomeric purity would not be applicable to the final compound.

However, if a synthetic route to this molecule involved the use of chiral starting materials or intermediates, or a chiral catalyst, then chiral chromatography would be a critical tool. nih.gov For instance, if a chiral derivative of piperazine were used as a precursor, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) would be employed to separate and quantify the enantiomers, ensuring the stereochemical purity of the intermediate before proceeding to the next synthetic step.

Impurity Profiling and Method Validation in Synthetic Processes

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final product. nih.govlgcstandards.com The synthesis of this compound can potentially generate various process-related impurities. nih.govresearchgate.net These may include:

Unreacted Starting Materials: Such as 1-(pyridin-4-yl)piperazine or trityl chloride.

By-products: Formed from side reactions, for example, over-alkylation or reactions with residual solvents.

Degradation Products: Resulting from instability of the product under certain conditions.

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the primary technique used for impurity profiling. lgcstandards.com A robust HPLC method must be developed and validated to separate the main compound from all potential impurities. Method validation involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results. The identification and characterization of any impurity present at a significant level (typically >0.10%) is required. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Pyridin 4 Yl 4 Tritylpiperazine

Conformational Analysis of the Piperazine (B1678402) Ring and Substituents

The flexibility of the piperazine ring and the bulky trityl and pyridinyl substituents necessitates a thorough conformational analysis.

Molecular mechanics (MM) force fields, such as AMBER or MMFF, offer a computationally efficient way to explore the vast conformational space of a large molecule like 1-(Pyridin-4-yl)-4-tritylpiperazine. A systematic or stochastic conformational search would identify a multitude of low-energy conformers.

Following this, molecular dynamics (MD) simulations could be performed. By simulating the motion of the atoms over time, MD provides insights into the dynamic behavior of the molecule, including the flexibility of the piperazine ring (which typically adopts chair, boat, and twist-boat conformations) and the rotational freedom of the pyridinyl and trityl groups.

From the conformational search and MD simulations, a set of distinct energy minima corresponding to stable conformers would be identified. The relative energies of these conformers would indicate their population at a given temperature.

Furthermore, the rotational barriers around key single bonds, such as the C-N bond connecting the pyridine (B92270) ring to the piperazine and the N-C bond of the trityl group, could be calculated. These barriers are crucial for understanding the molecule's flexibility and the rates of interconversion between different conformers.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Piperazine Conformation | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| 1 | Chair | 0.0 | [Value] |

| 2 | Twist-Boat | [Value] | [Value] |

| 3 | Boat | [Value] | [Value] |

Note: The values in this table are hypothetical and would need to be determined through actual computational analysis.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the most likely sites for chemical reactions. The MEP map, as mentioned earlier, would highlight electron-rich areas (prone to electrophilic attack) and electron-poor areas (prone to nucleophilic attack). For instance, the nitrogen atom of the pyridine ring is expected to be a primary site for protonation or coordination to metal ions.

Fukui functions, derived from DFT, could also be calculated to provide a more quantitative measure of local reactivity. These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites. This information would be invaluable for predicting the regioselectivity of various chemical reactions involving this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.

For the core structure, 1-(pyrid-4-yl)piperazine (PyPi), Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have provided valuable information on its frontier orbitals. nih.gov The HOMO is primarily localized on the piperazine ring, particularly on the nitrogen atom not attached to the pyridine ring, indicating this site's propensity for electrophilic attack. The LUMO, conversely, is distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. For PyPi, the calculated HOMO-LUMO gap is approximately 5.5 eV. nih.gov The addition of the trityl group is predicted to slightly decrease this gap, suggesting a modest increase in reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and its Core Structure

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-(Pyridin-4-yl)piperazine (PyPi) | -5.8 | -0.3 | 5.5 |

| This compound | -5.6 (estimated) | -0.2 (estimated) | 5.4 (estimated) |

Note: Values for this compound are theoretical estimations based on the known effects of the trityl group.

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to identify the highest energy point along a reaction coordinate, providing insights into the mechanism and activation energy of a chemical reaction. For this compound, this modeling is particularly useful for understanding reactions involving the bulky trityl group.

One important reaction pathway to consider is the cleavage of the N-trityl bond. The trityl group is often used as a protecting group in synthesis due to its stability under many conditions and its susceptibility to cleavage under acidic conditions. Transition state calculations can model the protonation of the piperazine nitrogen and the subsequent dissociation of the trityl cation. These models would reveal the geometry of the transition state and the energy barrier for this deprotection step.

Furthermore, the steric hindrance imposed by the trityl group can influence the regioselectivity and stereoselectivity of reactions at the pyridine ring or the other piperazine nitrogen. Transition state modeling can be employed to compare the activation energies of different reaction pathways, predicting the most favorable outcome. For instance, in an electrophilic addition to the pyridine ring, calculations could determine whether the attack is favored at the ortho or meta positions relative to the piperazine substituent, considering the steric bulk of the trityl group.

Computational models have been successfully used to elucidate reaction mechanisms in similar systems, such as the use of the trityl group as a removable steric buttress in cycloaddition reactions. nih.gov These studies highlight the power of transition state modeling in predicting and rationalizing chemical reactivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their electronic environments.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can predict the chemical shifts (δ) and coupling constants (J) of 1H and 13C nuclei with a high degree of accuracy.

For the 1-(pyrid-4-yl)piperazine core, the calculated chemical shifts generally show good agreement with experimental values. nih.gov The introduction of the trityl group is expected to cause significant changes in the NMR spectrum. The protons and carbons of the piperazine ring will be particularly affected due to the anisotropic effects of the three phenyl rings of the trityl group. The protons on the piperazine ring are likely to experience upfield shifts due to the shielding effect of the aromatic rings.

The chemical shifts of the trityl group's phenyl protons will appear in the aromatic region, likely overlapping with the pyridine signals, making the spectrum more complex. Advanced computational methods, such as those employing machine learning trained on large datasets, can provide highly accurate predictions of 1H NMR chemical shifts, even for complex molecules in various solvents. nih.govnih.gov

Table 2: Predicted 1H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine (ortho to N) | 8.2 - 8.4 |

| Pyridine (meta to N) | 6.6 - 6.8 |

| Piperazine (adjacent to pyridine) | 3.2 - 3.4 |

| Piperazine (adjacent to trityl) | 2.5 - 2.7 |

| Trityl (phenyl) | 7.2 - 7.5 |

Note: These are estimated ranges based on data for analogous structures and known substituent effects.

Vibrational Frequency Predictions for IR/Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra. A detailed vibrational analysis has been performed for 1-(pyrid-4-yl)piperazine (PyPi). nih.gov The calculated vibrational frequencies, after scaling, show excellent correlation with the experimental FT-IR and FT-Raman spectra. nih.gov

Key vibrational modes for PyPi include the N-H stretching of the piperazine ring, C-N stretching of both the piperazine and pyridine rings, and the various aromatic C-H and C=C stretching and bending modes of the pyridine ring. nih.gov The addition of the trityl group will introduce new vibrational modes associated with its phenyl rings, such as aromatic C-H stretching around 3100-3000 cm-1 and characteristic C=C stretching bands in the 1600-1450 cm-1 region. The C-N stretching frequency of the piperazine nitrogen attached to the trityl group will also be altered.

The calculated IR and Raman intensities can further assist in interpreting the experimental spectra, as some modes may be strong in one technique and weak or absent in the other.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Pyridine C-H Stretch | 3050 - 3100 |

| Trityl Phenyl C-H Stretch | 3000 - 3080 |

| Piperazine C-H Stretch | 2800 - 3000 |

| Pyridine Ring Vibrations | 1580 - 1610 |

| Trityl Phenyl Ring Vibrations | 1450 - 1600 |

| C-N Stretch (Piperazine-Pyridine) | 1250 - 1350 |

| C-N Stretch (Piperazine-Trityl) | 1150 - 1250 |

Note: Frequencies are estimated based on known group frequencies and calculations on analogous structures.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, crystal packing, and biological activity of molecules. For this compound, several types of NCIs are expected to be significant.

The large, hydrophobic surface of the trityl group can participate in van der Waals interactions and π-π stacking with other aromatic systems. Within the molecule, intramolecular π-π interactions between one of the trityl phenyl rings and the pyridine ring may influence the molecule's conformation.

Hydrogen bonding is also a key interaction. Although the N-trityl nitrogen is tertiary, the pyridine nitrogen can act as a hydrogen bond acceptor. In the solid state or in solution with protic solvents, this nitrogen can form hydrogen bonds with solvent molecules or other molecules.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. For the PyPi core, Natural Bond Orbital (NBO) analysis has revealed hyperconjugative interactions that contribute to its stability. nih.gov Similar analyses for the full this compound molecule would elucidate the complex interplay of steric and electronic effects arising from the trityl group and how they govern the molecule's intermolecular interactions and self-assembly. Studies on similar pyridinylpiperazine systems have highlighted the importance of these interactions in their biological activity. nih.gov

Role of 1 Pyridin 4 Yl 4 Tritylpiperazine in Complex Molecule Synthesis

Strategic Application as a Versatile Synthetic Building Block

The utility of 1-(Pyridin-4-yl)-4-tritylpiperazine as a synthetic building block stems from the orthogonal reactivity of its different components. The trityl (triphenylmethyl) group acts as a bulky and acid-labile protecting group for one of the piperazine (B1678402) nitrogens. This protection is crucial as it allows for reactions to be directed specifically to other parts of the molecule, such as the pyridine (B92270) ring or the unprotected piperazine nitrogen.

The pyridine ring, with its nitrogen atom, offers a site for various chemical modifications. For instance, it can undergo N-alkylation, N-oxidation, or participate in the formation of coordination complexes. The unprotected piperazine nitrogen, a secondary amine, is nucleophilic and can readily participate in reactions such as acylation, alkylation, and sulfonylation. This multi-faceted reactivity allows for the sequential and controlled introduction of different functional groups, making it a cornerstone in the synthesis of complex target molecules.

Scaffold Modification and Diversification Strategies

The core structure of this compound can be extensively modified to generate a library of derivatives with diverse biological activities. The primary point of diversification is the deprotection of the trityl group, which is typically achieved under mild acidic conditions. This reveals a free secondary amine on the piperazine ring, which can then be functionalized with a wide variety of substituents.

Common diversification strategies include:

Acylation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These modifications allow for the systematic exploration of the chemical space around the piperazine-pyridine scaffold, which is a common motif in many biologically active compounds.

Convergent and Divergent Synthetic Routes Incorporating the Compound

Both convergent and divergent synthetic strategies can effectively utilize this compound.

In a divergent synthesis , a common intermediate, in this case, the deprotected 1-(pyridin-4-yl)piperazine, is used to generate a library of related compounds. Starting with this compound, the trityl group is removed, and the resulting piperazine is then reacted with a variety of building blocks (e.g., different acyl chlorides or sulfonyl chlorides) to produce a range of final products. This approach is highly efficient for generating a large number of compounds for screening purposes.

Design and Synthesis of Piperazine-Pyridine Hybrid Systems

Piperazine-pyridine hybrids are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. The synthesis of these hybrids often relies on the use of building blocks like this compound.

The design of these systems often involves connecting the piperazine-pyridine core to other pharmacophoric groups. The synthetic strategy typically involves the initial functionalization of the pyridine ring or the piperazine nitrogen, followed by further modifications. For example, the pyridine nitrogen can be quaternized to introduce a positive charge, which may be important for receptor binding. Alternatively, substituents can be introduced onto the pyridine ring itself through electrophilic or nucleophilic aromatic substitution reactions, although these are often more challenging.

A common synthetic route involves the initial coupling of a functionalized pyridine derivative with a protected piperazine, or vice versa. The use of this compound simplifies this process by providing a pre-formed piperazine-pyridine core that can be readily elaborated.

Applications in Combinatorial Chemistry and Library Synthesis

The properties of this compound make it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. The ability to readily deprotect the trityl group and then functionalize the exposed piperazine nitrogen in a high-throughput manner is a key advantage.

In a typical library synthesis, this compound is anchored to a solid support, often through the pyridine ring. The trityl group is then removed, and the free piperazine nitrogen is reacted with a diverse set of building blocks. After the desired modifications, the final compounds are cleaved from the solid support, resulting in a library of discrete small molecules. This solid-phase synthesis approach facilitates the purification of intermediates and the automation of the synthetic process.

Below is a table summarizing the diversification of the 1-(Pyridin-4-yl)piperazine scaffold:

| Reaction Type | Reagent Class | Functional Group Introduced | Resulting Moiety |

| Acylation | Carboxylic Acids/Acid Chlorides | Acyl | Amide |

| Alkylation | Alkyl Halides | Alkyl | Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones | Substituted Alkyl | Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonyl | Sulfonamide |

This systematic approach to diversification allows for the rapid generation of a multitude of compounds for biological screening, accelerating the drug discovery process.

Future Directions and Emerging Research Avenues for 1 Pyridin 4 Yl 4 Tritylpiperazine Research

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of N-arylpiperazines often involves multi-step procedures that may include the use of protecting groups and harsh reaction conditions. The future of synthesizing 1-(Pyridin-4-yl)-4-tritylpiperazine will likely focus on methodologies that align with the principles of green and sustainable chemistry, emphasizing atom economy, energy efficiency, and the reduction of hazardous waste.

Future research could pivot towards one-pot, single-step syntheses that bypass the need for isolating intermediates. A notable advancement in piperazine (B1678402) synthesis involves a simplified one-pot method using a protonated piperazine and a heterogeneous catalyst, which eliminates the need for a protecting group strategy on the piperazine itself. nih.govnih.gov While the trityl group on the target molecule is a deliberate feature, adapting such simplified catalytic approaches could streamline the introduction of the pyridyl moiety.

Furthermore, photoredox catalysis offers a sustainable pathway for C–H functionalization, enabling the direct formation of C-C bonds under mild conditions. mdpi.comacs.org Future synthetic strategies could explore the direct coupling of a tritylated piperazine with pyridine (B92270) derivatives using light-mediated catalysis, potentially reducing the reliance on pre-functionalized starting materials. Another green approach involves harnessing concentrated solar radiation as a renewable energy source for key synthetic steps like reductive amination, a method that has proven effective for other 1,4-disubstituted piperazines, offering faster reactions and higher yields. researchgate.net

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Heterogeneous Catalysis | Simplified one-pot procedure, catalyst reusability, reduced waste. | One-pot synthesis of monosubstituted piperazines. nih.govnih.gov |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source. | C-H functionalization and programmable piperazine synthesis. mdpi.comacs.org |

| Solar-Powered Synthesis | Use of renewable energy, faster reaction times, significant energy savings. | Reductive amination using concentrated solar radiation. researchgate.net |

| C-H Functionalization | Direct bond formation, increased atom economy, novel retrosynthetic pathways. | Direct functionalization of the piperazine or pyridine ring. nsf.govdoaj.org |

Exploration of Unprecedented Reactivity Profiles

The reactivity of this compound is traditionally centered on the deprotection of the trityl group to free the secondary amine for further reactions. However, future research could uncover novel reactivity by targeting the other functional components of the molecule.

A significant area for exploration is the direct C–H functionalization of the piperazine ring itself. While most piperazine chemistry occurs at the nitrogen atoms, recent advances have enabled the modification of the carbon backbone. nsf.govdoaj.org Applying these methods to this compound could lead to a new class of C-substituted derivatives, creating chiral centers and enabling the synthesis of analogues with novel three-dimensional shapes without removing the trityl group first.

The pyridine ring also presents opportunities for unprecedented reactions. While its role is often as a passive structural element, its Lewis basic nitrogen atom can direct metallation or participate in cycloaddition reactions. Future work might investigate reactions that functionalize the pyridine ring in situ, or use the ring to template complex chemical transformations, expanding the synthetic utility of the entire scaffold.

Integration into Advanced Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch synthesis, including enhanced safety, better process control, improved scalability, and often higher yields. The integration of this compound synthesis into flow systems is a promising avenue for future research.

Studies have already demonstrated the successful synthesis of monosubstituted piperazines using flow reactors, sometimes coupled with microwave irradiation to accelerate reaction rates. nih.govnih.gov These systems allow for precise control over temperature, pressure, and reaction time, minimizing byproduct formation. A future continuous process for this compound could involve pumping a solution of 1-tritylpiperazine (B3051258) and a suitable 4-halopyridine through a heated column packed with a heterogeneous catalyst.

Furthermore, multi-step continuous-flow syntheses are becoming increasingly sophisticated. A process for a medicinally relevant piperazine derivative was developed featuring a consecutive reduction and reductive amination sequence in flow, with an integrated extraction step to remove byproducts. mdpi.com A similar modular approach could be envisioned for a multi-step synthesis starting from simpler precursors to yield this compound efficiently and with high purity.

Computational Design of Next-Generation Analogues and Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new compounds. Future research on this compound will undoubtedly leverage these in silico methods to design next-generation analogues.

Density Functional Theory (DFT) can be used to study the electronic structure, geometry, and reactivity of the molecule. jchemrev.com Such calculations could help predict which sites on the piperazine or pyridine rings are most susceptible to functionalization, guiding synthetic efforts as described in section 7.2. Time-Dependent DFT (TD-DFT) can predict spectroscopic properties, aiding in the characterization of new derivatives. jchemrev.com

For designing analogues with specific biological targets in mind, molecular docking and molecular dynamics simulations are invaluable. As demonstrated with trifluoromethylpyridine piperazine derivatives, these techniques can predict how a molecule binds to a protein target, providing insights into structure-activity relationships. nih.gov Researchers could use the 1-(pyridin-4-yl)piperazine core as a scaffold and computationally screen various substituents (in place of the trityl group or as additions to the rings) to optimize binding affinity and selectivity for a given biological receptor.

Application in Materials Science or Catalyst Design

The unique structure of this compound makes it an interesting candidate for applications beyond its role as a synthetic intermediate. The pyridine moiety, in particular, is a well-known coordinating ligand for a wide range of metal ions.

This property opens the door to its use as a building block in supramolecular chemistry and materials science. The nitrogen atom of the pyridine ring can act as a halogen or hydrogen bond acceptor, or as a coordination site for metal centers. This could enable the self-assembly of the molecule into well-defined structures like co-crystals, coordination polymers, or metal-organic frameworks (MOFs). The bulky trityl group would play a crucial role in such assemblies, dictating the steric environment and influencing the final network topology by providing large, defined void spaces.

Furthermore, if the molecule is anchored to a solid support or incorporated into a polymer, it could serve as a heterogeneous catalyst. The pyridine nitrogen or the piperazine nitrogens (after deprotection) could act as basic catalytic sites or as ligands to bind a catalytically active metal, combining the structural features of the scaffold with the practical benefits of heterogeneous catalysis.

Advanced Analytical Method Development for In-Process Control and Characterization

Robust analytical methods are crucial for ensuring the purity and quality of chemical compounds and for monitoring reactions in real time. Future research will likely focus on developing more sensitive and efficient analytical techniques for this compound.

High-Performance Liquid Chromatography (HPLC) is a standard tool for analysis. A key challenge for molecules like piperazine, which lack a strong UV chromophore, is detection at low levels. An advanced method to overcome this involves chemical derivatization. For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a highly UV-active derivative, allowing for trace-level quantification using standard HPLC-UV instrumentation. jocpr.com This approach could be adapted to create a validated method for detecting residual 1-tritylpiperazine or other process-related impurities during the synthesis of the title compound.

For in-process control, especially in flow chemistry setups, Process Analytical Technology (PAT) is essential. This involves the use of real-time analytical tools like in-line spectroscopy (e.g., FT-IR, Raman) or mass spectrometry to monitor reaction progress without sampling. Developing a PAT method for the synthesis of this compound would allow for precise control over reaction endpoints, maximizing yield and minimizing impurities. A comprehensive review of analytical methods for piperazines highlights techniques including HPLC, Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS), which form the basis for developing such advanced protocols. rdd.edu.iqunodc.org

| Analytical Technique | Application | Key Features |

| HPLC with Derivatization | Trace impurity analysis. jocpr.com | High sensitivity for compounds with poor UV absorbance. |

| LC-MS | Identification and quantification of products and impurities. rdd.edu.iq | High specificity and structural information from mass fragmentation. |

| In-line FT-IR/Raman | Real-time reaction monitoring (PAT). | Non-destructive, continuous data stream for process control. |

| Gas Chromatography (GC) | Analysis of volatile starting materials or byproducts. rdd.edu.iqunodc.org | Excellent separation for volatile and thermally stable compounds. |

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of 1-(Pyridin-4-yl)-4-tritylpiperazine?

To optimize synthesis, focus on:

- Reaction conditions : Temperature (e.g., 60–100°C for nucleophilic substitution) and solvent polarity (e.g., DMF or THF) to enhance yield .

- Purification : Use high-performance liquid chromatography (HPLC) or column chromatography to isolate high-purity product, particularly due to the trityl group’s steric bulk .

- Catalysts : Evaluate bases like triethylamine for deprotonation during piperazine ring formation .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and substituent positions (e.g., pyridinyl and trityl groups) .

- X-ray Diffraction (XRD) : For crystalline samples, XRD provides 3D conformation data, critical for understanding steric effects .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound post-synthesis?

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm to separate impurities .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to identify solvent residues or byproducts .

Q. What strategies ensure safe handling and storage of this compound?

- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the trityl group .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye irritation, as recommended for similar piperazine derivatives .

Advanced Research Questions

Q. How can researchers design experiments to identify biological targets of this compound?

- Surface Plasmon Resonance (SPR) : Screen binding affinity against receptor libraries (e.g., GPCRs) .

- Crystallography : Co-crystallize the compound with suspected targets (e.g., enzymes with piperazine-binding pockets) to elucidate binding modes .

- In Silico Docking : Use molecular dynamics simulations to predict interactions with targets like serotonin receptors .

Q. What methodologies address contradictory data in pharmacological studies of this compound?

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance target selectivity .

- Computational Modeling : Predict steric clashes or electronic mismatches with off-target receptors using tools like AutoDock .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic/basic conditions, UV light, and heat to identify degradation pathways .

- LC-MS Stability Assays : Monitor time-dependent degradation in simulated biological fluids (e.g., PBS at pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.